molecular formula C16H20N4O4S2 B1222010 N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide

N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide

Cat. No.: B1222010
M. Wt: 396.5 g/mol
InChI Key: SWUCYXHWVXHDMP-UHFFFAOYSA-N
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Description

N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide is a sulfonamide.

Scientific Research Applications

Inhibitory Effects on Carbonic Anhydrase Isoenzymes

Research by Supuran, Maresca, Gregáň, and Remko (2013) focused on compounds including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, similar in structure to the compound . They found these compounds to be inhibitors of four carbonic anhydrase (CA) isoenzymes, exhibiting nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, indicating potential therapeutic applications in conditions where CA activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Potential

Ö. Yılmaz et al. (2015) synthesized derivatives of benzamide, including compounds structurally similar to the queried compound, and tested them for anticancer activity. One specific compound showed significant proapoptotic activity against melanoma cell lines, indicating a potential avenue for the development of new anticancer treatments (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Antibacterial and Antifungal Properties

Mange, Isloor, Malladi, Isloor, and Fun (2013) synthesized new Schiff bases related to benzamides and found that some of these compounds exhibited notable antibacterial and antifungal activities. This suggests that benzamide derivatives, like the compound , could be valuable in developing new antimicrobial agents (Mange, Isloor, Malladi, Isloor, & Fun, 2013).

Application in Synthesis of Morpholines

Fritz, Mumtaz, Yar, McGarrigle, and Aggarwal (2011) discussed the conversion of amino alcohols into morpholines using sulfinamides. Their research demonstrated the utility of benzamide derivatives in synthesizing complex organic compounds, which could have implications in pharmaceutical synthesis and other areas of organic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

Properties

Molecular Formula

C16H20N4O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-cyanoethyl(methyl)carbamothioyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C16H20N4O4S2/c1-19(8-2-7-17)16(25)18-15(21)13-3-5-14(6-4-13)26(22,23)20-9-11-24-12-10-20/h3-6H,2,8-12H2,1H3,(H,18,21,25)

InChI Key

SWUCYXHWVXHDMP-UHFFFAOYSA-N

SMILES

CN(CCC#N)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

CN(CCC#N)C(=S)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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